![molecular formula C14H12ClNOS B2843373 3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 399043-34-6](/img/structure/B2843373.png)
3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a complex organic molecule that contains a cyclopenta[b]thiophen ring, a chlorobenzoyl group, and an amine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can generally be synthesized through nucleophilic substitution reactions where ammonia or another amine reacts with a suitable electrophile . Thiophenes can be synthesized through several methods, including the Gewald Reaction and the Paal-Knorr Thiophene Synthesis .Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the aromatic thiophene ring. The amine group (-NH2) is a primary amine, meaning it has one alkyl group attached to the nitrogen atom .Chemical Reactions Analysis
Amines are known to be good nucleophiles and can participate in a variety of reactions, including alkylation, acylation, and reactions with acids to form salts .Physical And Chemical Properties Analysis
Amines are generally weak bases due to the lone pair of electrons on the nitrogen atom . The presence of the chlorobenzoyl group may influence the compound’s reactivity and polarity.科学的研究の応用
Synthesis and Biological Applications
Antimicrobial and Analgesic Activity
A study by Kumara et al. (2009) focuses on the synthesis of benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles. These compounds, derived from 3-chlorobenzo[b]thiophene precursors, were screened for their antimicrobial and analgesic activities. The research highlights the versatility of benzo[b]thiophene derivatives in medicinal chemistry, providing a basis for further exploration of their therapeutic potential (Kumara et al., 2009).
Synthetic Pathways and Chemical Transformations
The work by Androsov (2008) illustrates the chemical transformation capabilities of thiophene derivatives, including ring-opening reactions and the formation of new compounds through interactions with secondary amines. This research contributes to the understanding of how thiophene-based compounds can be manipulated in synthetic organic chemistry to produce a wide array of novel molecules with potential application in drug discovery and material science (Androsov, 2008).
Novel Biheterocycles with Expected Biological Activity
Naganagowda and Padmashali (2010) investigated the reactivity of 3-chlorobenzothiophene-2-carbonylisothiocyanate with various nucleophiles. This study led to the synthesis of noncondensed heterocyclic compounds featuring different nuclei such as thiourea, triazole, oxazole, thiazole, and benzoxazole, alongside the benzo[b]thiophene nucleus. The newly synthesized compounds were evaluated for antimicrobial, analgesic, and anti-inflammatory activities, demonstrating the potential of 3-chlorobenzothiophene derivatives in developing novel therapeutic agents (Naganagowda & Padmashali, 2010).
Allosteric Modulators of the A1 Adenosine Receptor
Romagnoli et al. (2015) focused on the synthesis of 2-amino-3-aroyl thiophene derivatives, investigating their function as allosteric modulators of the adenosine A1 receptor. This research is particularly noteworthy for demonstrating how modifications to the thiophene scaffold can influence biological activity, offering insights into the design of novel therapeutics targeting the adenosine receptor (Romagnoli et al., 2015).
将来の方向性
特性
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-9-4-1-3-8(7-9)13(17)12-10-5-2-6-11(10)18-14(12)16/h1,3-4,7H,2,5-6,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLMMCXSTIHBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2843295.png)
![6-Tert-butyl-2-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2843298.png)
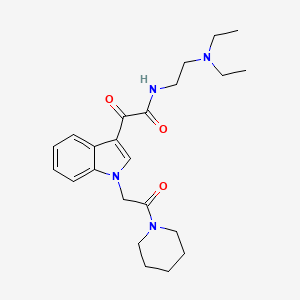
![3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2843301.png)
![3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid](/img/structure/B2843302.png)
![N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2843303.png)
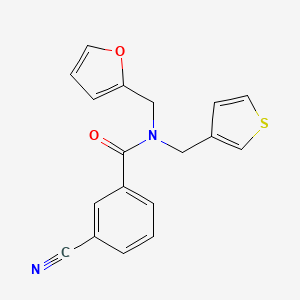
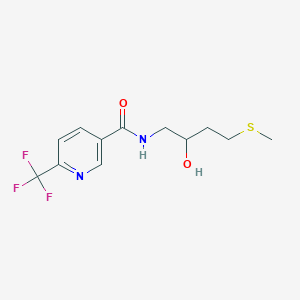
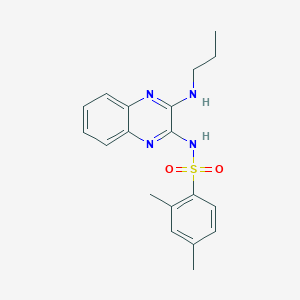

![4-[2-[(2,4-Dichlorophenyl)methylthio]-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B2843310.png)
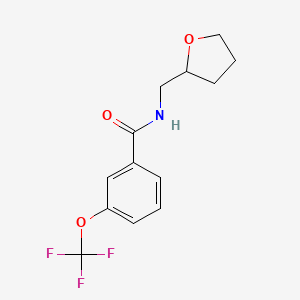
![2-(3-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2843313.png)